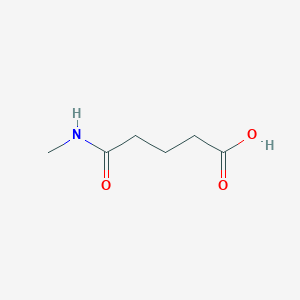

5-(methylamino)-5-oxoPentanoic acid

Descripción general

Descripción

5-(Methylamino)-5-oxoPentanoic acid, also known as creatinine, is a naturally occurring compound found in muscle tissue. It is produced from the breakdown of creatine, which is used as a source of energy for muscle contraction. Creatinine is excreted from the body through urine and is commonly used as a biomarker for kidney function.

Aplicaciones Científicas De Investigación

Electrosynthesis and Preparation

- Electrosynthesis of 5-(methylamino)-5-oxoPentanoic acid : 5-(methylamino)-5-oxoPentanoic acid, also known as 5-amino-4-oxopentanoic acid hydrochloride, was studied through electroreduction, revealing the influence of various factors such as cathode material, temperature, solvent nature, and cell design on the yield and quality of the compound. The synthesis achieved a high substance yield and content of the main substance using a copper cathode in a filter-press cell (Konarev et al., 2007). Similarly, another synthesis route from levulinic acid achieved an overall yield of 44% through a process involving esterification, bromination, and acidolysis (Lin Yuan, 2006).

Isotopomer Preparation and Synthetic Applications

- Isotopomer Preparation : The compound has been utilized in the synthesis of isotopomers, with a notable study describing a simple scheme to prepare any isotopomer of 5-(methylamino)-5-oxoPentanoic acid (5-aminolevulinic acid) in few steps with high yield, highlighting its importance as a precursor in the biosynthesis of biologically active porphyrins (Shrestha‐Dawadi & Lugtenburg, 2003). Additionally, the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a related compound, was achieved through selective bromination and alternative synthesis routes, demonstrating the compound's relevance in chemical synthesis (Zav’yalov & Zavozin, 1987).

Biological and Medicinal Applications

- Antibacterial Potential : A study synthesized derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which includes structural motifs similar to 5-(methylamino)-5-oxoPentanoic acid, demonstrating moderate to good antibacterial activity against gram-positive and gram-negative microbes, indicating the potential medicinal application of the compound and its derivatives (Devi et al., 2018).

Catalytic and Enzymatic Reactions

- Catalytic and Enzymatic Studies : The compound's derivatives have been used in studies involving catalytic γ-C(sp3)-H bond activation of α-aminobutanoic acid derivatives, showcasing its utility in exploring new bidentate auxiliaries and enhancing our understanding of catalytic processes (Pasunooti et al., 2015). Furthermore, the reaction of related compounds with hydroxylamine hydrochloride has provided insights into the structural and chemical properties of azeto[3,2-d]isoxazoline and oxopentanoic acid derivatives (Kurihara, Mori & Sakamoto, 1977).

Propiedades

IUPAC Name |

5-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-7-5(8)3-2-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDZEQGATNKWHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(methylamino)-5-oxoPentanoic acid | |

Synthesis routes and methods

Procedure details

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2958906.png)

![8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2958907.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/no-structure.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2958911.png)

![Methyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2958912.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(phenylcarbamoyl)acetamide](/img/structure/B2958916.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958918.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)